7-Phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 7th position, making it a significant scaffold in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, a class to which 7-phenyl-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with biological targets in a variety of ways, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Tetrahydroquinoline derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
For instance, the oxidative product of tetrahydroisoquinoline, N-methylisoquinolinium ion, has been found to inhibit enzymes participating in catecholamine metabolism, such as tyrosine hydroxylase, DOPA decarboxylase, and monoamine oxidase .
Cellular Effects
The cellular effects of 7-Phenyl-1,2,3,4-tetrahydroquinoline are currently unknown due to the lack of specific studies on this compound. Related tetrahydroquinolines have shown various effects on cells. For example, 4-phenyltetrahydroquinolines have demonstrated hepatoprotective effects in rats, effectively lowering transaminases, preserving liver tissue integrity, and mitigating oxidative stress and inflammation .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been specifically studied. Related compounds such as 4-phenyltetrahydroquinolines have shown hepatoprotective effects in rats at a dose of 25 mg/kg body weight .
Metabolic Pathways
Tetrahydroquinolines are known to be involved in various metabolic processes .
Subcellular Localization
The subcellular localization of a compound can significantly impact its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the hydrogenation of quinolines using homogeneous and heterogeneous catalysts. This method requires harsh reaction conditions due to the high energy barrier in the hydrogenation process . Another method includes the oxidative cyclization of amino alcohols, C-H activation, and intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation can convert it to decahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide catalyzed by selenium dioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, and alkylation using alkyl halides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Various substituted tetrahydroquinolines and quinolines.
Scientific Research Applications
7-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antioxidant and corrosion inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pesticides, and photosensitizers.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold but lacks the phenyl group at the 7th position.
Nicainoprol: An antiarrhythmic drug with a similar core structure.
Oxamniquine: A schistosomicide with a related tetrahydroquinoline framework.
Uniqueness: 7-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 7th position, which enhances its biological activity and makes it a valuable scaffold for drug development. Its diverse reactivity and wide range of applications further distinguish it from other similar compounds.
Properties
IUPAC Name |
7-phenyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-9-8-13-7-4-10-16-15(13)11-14/h1-3,5-6,8-9,11,16H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOTBWGEXECMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CC=CC=C3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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